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Compound of Interest

Compound Name: Pradefovir Mesylate

Cat. No.: B1194650

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pradefovir Mesylate, a liver-targeting prodrug of the antiviral agent adefovir, represents a
significant advancement in the treatment of chronic hepatitis B. Its chemical design facilitates
targeted delivery to the liver, the primary site of hepatitis B virus (HBV) replication, thereby
enhancing efficacy and mitigating the nephrotoxicity associated with its parent compound. This
technical guide provides a comprehensive overview of the chemical structure, physicochemical
properties, and mechanism of action of Pradefovir Mesylate. Detailed methodologies for key
in vitro and in vivo experiments are presented to enable researchers to replicate and build upon
existing findings.

Chemical Identity and Structure

Pradefovir Mesylate is the mesylate salt of Pradefovir. The chemical structure is characterized
by a phosphonate prodrug moiety attached to the N9 position of adenine via an ethoxymethyl
linker.
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Identifier Value

9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-ox0-1,3,2A>-
IUPAC Name dioxaphosphinan-2-ylmethoxy]ethyl]purin-6-

amine;methanesulfonic acid[1]

CAS Number 625095-61-6[1]
Chemical Formula C1sH23CINsO7PS[1]
Molecular Weight 519.9 g/mol [1]

Chemical Structure:

Physicochemical Properties

The physicochemical properties of Pradefovir Mesylate are crucial for its absorption,
distribution, metabolism, and excretion (ADME) profile.

Property Value Source

Melting Point Not experimentally reported

. 100 mg/mL (experimentally
Water Solubility determined) MedChemExpress
etermine

0.45 mg/mL (predicted) DrugBank[2]

logP 1.7 (predicted) DrugBank
pKa (Strongest Acidic) 18.55 (predicted) DrugBank
pKa (Strongest Basic) 3.75 (predicted) DrugBank

Mechanism of Action and Metabolic Pathway

Pradefovir Mesylate is a prodrug that is inactive until it undergoes metabolic activation,
primarily in the liver. This targeted activation is a key feature of its design, intended to maximize
antiviral efficacy at the site of infection while minimizing systemic exposure and associated
toxicities.
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The metabolic activation of Pradefovir Mesylate proceeds as follows:

Hepatic Activation by CYP3A4: Pradefovir is specifically metabolized by the cytochrome
P450 enzyme CYP3A4, which is highly expressed in the liver. This enzymatic reaction
converts Pradefovir into its active metabolite, 9-(2-phosphonylmethoxyethyl)adenine
(PMEA), also known as adefovir.

Phosphorylation: Once formed within the liver cells, adefovir is phosphorylated by cellular
kinases to its active diphosphate form, adefovir diphosphate.

Inhibition of HBV DNA Polymerase: Adefovir diphosphate acts as a competitive inhibitor of
the hepatitis B virus (HBV) RNA-dependent DNA polymerase (reverse transcriptase). It
competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation
into the elongating viral DNA chain.

Chain Termination: Upon incorporation into the viral DNA, adefovir diphosphate lacks the 3'-
hydroxyl group necessary for the formation of the next phosphodiester bond, leading to chain
termination and the inhibition of viral replication.

Signaling Pathway Diagram
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Caption: Metabolic activation pathway of Pradefovir Mesylate.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization

of Pradefovir Mesylate.
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In Vitro Metabolism in Human Liver Microsomes

This protocol is designed to determine the kinetic parameters of Pradefovir metabolism by
CYP3A4 in human liver microsomes.

Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for
the conversion of Pradefovir to PMEA.

Materials:

o Pradefovir Mesylate

¢ Pooled human liver microsomes (e.g., from a commercial supplier)
o Potassium phosphate buffer (50 mM, pH 7.4)

 NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-
phosphate dehydrogenase)

o Acetonitrile (LC-MS grade)

 Internal standard (e.g., a structurally similar, stable isotope-labeled compound)

LC-MS/MS system
Procedure:

o Preparation of Incubation Mixtures: In 1.5 mL polypropylene tubes, prepare incubation
mixtures containing potassium phosphate buffer, human liver microsomes (final
concentration 0.4 mg/mL), and varying concentrations of Pradefovir Mesylate (e.g., O, 5,
10, 20, 50, 100, 200 puM).

e Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath.

« Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating
system.
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 Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 15 minutes),
ensuring the reaction is in the linear range.

o Termination of Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile
containing the internal standard.

o Sample Processing: Vortex the samples and centrifuge to precipitate proteins.

e Analysis: Transfer the supernatant to autosampler vials for analysis by a validated LC-
MS/MS method to quantify the formation of PMEA.

Data Analysis:
» Plot the rate of PMEA formation against the Pradefovir concentration.

 Fit the data to the Michaelis-Menten equation using non-linear regression analysis to
determine the Km and Vmax values.

Experimental Workflow: In Vitro Metabolism
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Caption: Workflow for in vitro metabolism of Pradefovir Mesylate.
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Anti-HBYV Activity Assay in HepG2.2.15 Cells

This protocol describes a cell-based assay to evaluate the antiviral efficacy of Pradefovir
Mesylate against HBV.

Objective: To determine the 50% effective concentration (ECso) of Pradefovir Mesylate for the
inhibition of HBV replication.

Materials:

e HepG2.2.15 cell line (stably transfected with the HBV genome)

e Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)
o Pradefovir Mesylate

» Positive control antiviral agent (e.g., Lamivudine)

o Cell lysis buffer

o DNA extraction kit

o (PCR master mix with primers and probe specific for HBV DNA

e Real-time PCR instrument

Procedure:

e Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a predetermined density and allow
them to adhere overnight.

o Drug Treatment: Treat the cells with serial dilutions of Pradefovir Mesylate and the positive
control. Include untreated cells as a negative control.

« Incubation: Incubate the plates for a specified period (e.g., 6 days), replacing the medium
with fresh drug-containing medium every 2-3 days.

o Harvesting Viral DNA: After the incubation period, collect the cell culture supernatant.
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» DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA
extraction kit according to the manufacturer's instructions.

e gPCR Analysis: Quantify the amount of HBV DNA in each sample by real-time PCR using
primers and a probe specific for a conserved region of the HBV genome.

o Data Analysis:

o Generate a dose-response curve by plotting the percentage of HBV DNA inhibition against
the logarithm of the Pradefovir Mesylate concentration.

o Calculate the ECso value from the dose-response curve using a suitable software.

Experimental Workflow: Anti-HBV Activity Assay
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Caption: Workflow for determining the anti-HBV activity of Pradefovir.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats to evaluate the oral bioavailability
and plasma concentration-time profile of Pradefovir Mesylate and its active metabolite, PMEA.
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Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral
bioavailability (F%).

Materials:

Male Sprague-Dawley rats

o Pradefovir Mesylate

» Vehicle for oral administration (e.g., 0.5% methylcellulose)
e Anesthesia

e Blood collection tubes (e.g., containing K2zEDTA)

e Centrifuge

e LC-MS/MS system

Procedure:

e Animal Acclimation and Fasting: Acclimate rats to the housing conditions and fast them
overnight before dosing, with free access to water.

e Dosing:

o Oral Group: Administer a single oral dose of Pradefovir Mesylate (e.g., 30 mg/kg) via oral
gavage.

o Intravenous Group (for bioavailability calculation): Administer a single intravenous dose of
Pradefovir Mesylate via the tail vein.

e Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at
predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

o Plasma Preparation: Immediately process the blood samples by centrifugation to obtain
plasma.
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o Sample Storage: Store the plasma samples at -80°C until analysis.

e Bioanalysis:

[¢]

Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous
quantification of Pradefovir and PMEA in rat plasma.

[¢]

Prepare calibration standards and quality control samples by spiking blank rat plasma.

o

Extract Pradefovir and PMEA from the plasma samples (e.g., by protein precipitation or
liquid-liquid extraction).

[¢]

Analyze the extracted samples by LC-MS/MS.
o Data Analysis:
o Calculate the plasma concentrations of Pradefovir and PMEA at each time point.

o Use pharmacokinetic software to determine the pharmacokinetic parameters (Cmax,
Tmax, AUC) for both oral and intravenous routes.

o Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIiv) x
(Doseiv / Doseoral) x 100. A study in rats showed an oral bioavailability of 42% for the
mesylate salt.

Conclusion

Pradefovir Mesylate is a promising antiviral agent for the treatment of chronic hepatitis B. Its
liver-targeting design, mediated by CYP3A4 metabolism, offers the potential for improved
efficacy and a better safety profile compared to its parent drug, adefovir. The experimental
protocols detailed in this guide provide a framework for researchers to further investigate the
properties and therapeutic potential of this important compound. The provided data and
methodologies are intended to support ongoing research and development efforts in the field of
antiviral therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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